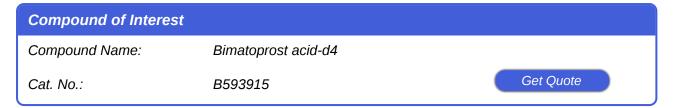


Bimatoprost Acid-d4: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Bimatoprost acid-d4**, a deuterated analog of Bimatoprost acid. It is primarily utilized as an internal standard in analytical and bioanalytical studies for the quantification of Bimatoprost and its metabolites. This document collates available technical data, outlines typical experimental protocols, and presents a logical workflow for its application.

Core Data Summary

The following tables summarize the key chemical and physical properties of **Bimatoprost acid-d4**, compiled from various sources.

Chemical and Physical Properties



Property	Value	Source
Formal Name	9α,11α,15S-trihydroxy-17- phenyl-18,19,20-trinor-prosta- 5Z,13E-dien-1-oic-3,3,4,4-d4 acid	Cayman Chemical[1]
Synonyms	Bimatoprost (free acid)-d4, 17- phenyl trinor PGF2α-d4	Cayman Chemical[1]
Molecular Formula	C23H28D4O5	Cayman Chemical[1]
Molecular Weight	392.5 g/mol	Cayman Chemical[1]
Appearance	White to off-white solid	MedChemExpress[2]
Storage	Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.	MedChemExpress[2]

Purity and Identity

Analysis	Specification	Source
Deuterated Forms	≥99% (d1-d4)	Cayman Chemical[1]
Purity (LCMS)	A non-deuterated batch of Bimatoprost was found to be 99.51% pure.	MedChemExpress[2]
¹ H NMR Spectrum	Consistent with structure	MedChemExpress[2]
LCMS	Consistent with structure	MedChemExpress[2]

Solubility Data



Solvent	Concentration	Source
DMF	25 mg/ml	Cayman Chemical[1]
DMSO	25 mg/ml	Cayman Chemical[1]
Ethanol	30 mg/ml	Cayman Chemical[1]
PBS (pH 7.2)	0.5 mg/ml	Cayman Chemical[1]

Experimental Protocols

The following are representative methodologies for the analysis of Bimatoprost and its metabolites using **Bimatoprost acid-d4** as an internal standard. These protocols are derived from published research and analytical methods.[3][4][5][6]

Sample Preparation for Bioanalysis (Aqueous Humor)

- Fortification: To 100 μ L of the aqueous humor sample, add the internal standard solution (Bimatoprost acid-d4).[4]
- Acidification: Add 10 μL of 10% formic acid to the sample.[4]
- Extraction: Perform a liquid-liquid extraction by adding 1 mL of methyl tert-butyl ether. Vortex the mixture and centrifuge to separate the phases.[4]
- Drying: Transfer the organic phase to a clean tube and evaporate to dryness under a stream of nitrogen.[4]
- Reconstitution: Reconstitute the dried extract in the HPLC mobile phase for analysis.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This method is suitable for the quantification of Bimatoprost and Bimatoprost acid in biological matrices.[3][5]

 Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-highperformance liquid chromatography (UPLC) system.[5]



- Column: A C8 or C18 reversed-phase column (e.g., BDS Hypersil C8, 5 μm, 4.6 x 50 mm).[4]
- Mobile Phase: A gradient elution using two solvents:
 - Mobile Phase A: Water with an additive like 0.02% formic acid or 5 mM ammonium acetate.[5]
 - Mobile Phase B: Acetonitrile/water (95/5, v/v) with the same additive.[5]
- Flow Rate: A typical flow rate is around 0.5 mL/min.
- Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.[5]
- Ionization: Electrospray ionization (ESI), often switching between positive and negative ion modes.[4]
- MRM Transitions (example):
 - Bimatoprost acid-d4: 391.6 → 197.0 (M-H)⁻[4]
 - Bimatoprost acid: 387.3 → 193.0 (M-H)⁻

Nuclear Magnetic Resonance (NMR) Spectroscopy

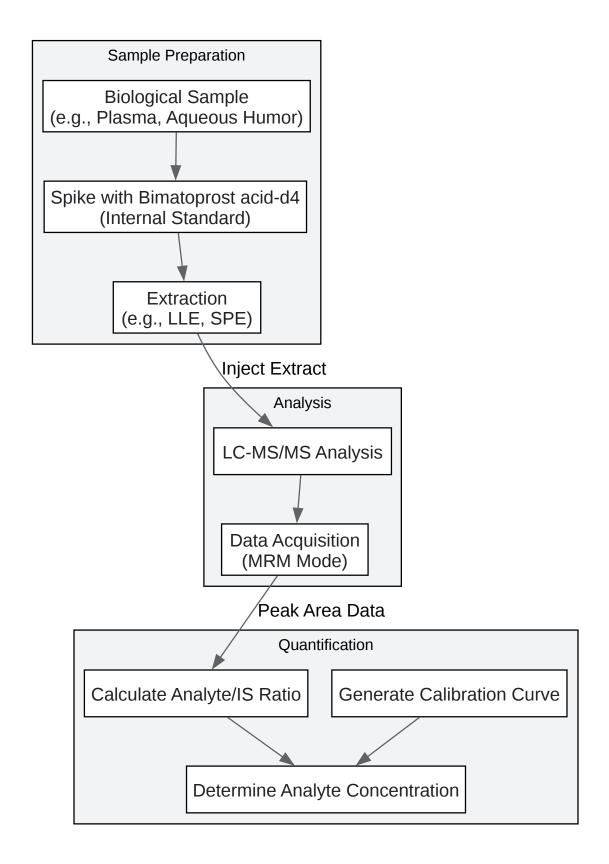
NMR is used for the structural confirmation of **Bimatoprost acid-d4**.

- Instrument: A standard NMR spectrometer (e.g., 200 MHz).[7]
- Solvent: A deuterated solvent such as Methanol-d4 or Chloroform-d.[7]
- Analysis: Both ¹H and ¹³C NMR spectra are acquired. The ¹H NMR spectrum is expected to be consistent with the known structure of Bimatoprost acid, with the absence of signals at the deuterated positions.

Application Workflow and Visualization

Bimatoprost acid-d4's primary role is as an internal standard to ensure accuracy and precision in quantitative bioanalysis. The following diagram illustrates a typical workflow.









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- To cite this document: BenchChem. [Bimatoprost Acid-d4: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b593915#bimatoprost-acid-d4-certificate-of-analysis]

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